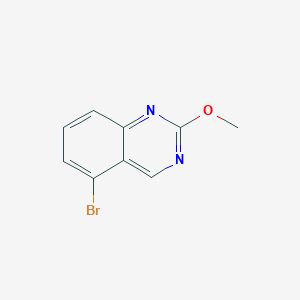

5-Bromo-2-methoxyquinazoline

Description

Significance of Quinazoline (B50416) Scaffolds in Modern Chemical Science

The quinazoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. mdpi.comarabjchem.org Its inherent drug-like properties and the versatility it offers for chemical modification have made it a cornerstone in the development of a wide array of therapeutic agents. mdpi.comnih.gov Quinazoline derivatives have been successfully developed into drugs with applications as anticancer, antihypertensive, anti-inflammatory, antiviral, and antimicrobial agents. mdpi.commdpi.com The structural framework of quinazoline allows for precise orientation of substituents, enabling targeted interactions with various biological macromolecules. mdpi.comnih.gov This has led to the design of potent and selective inhibitors for enzymes and receptors implicated in numerous diseases. nih.gov

The significance of the quinazoline scaffold extends to its role as a key building block in the synthesis of complex molecules. arabjchem.orgjst.go.jp Its chemical stability and the reactivity of its different positions allow for a diverse range of chemical transformations, making it an attractive starting point for the construction of novel molecular architectures with potential applications in materials science and agrochemicals. nih.gov

Overview of Halogenated and Alkoxy-Substituted Heterocycles in Academic Investigations

The introduction of halogen atoms and alkoxy groups into heterocyclic structures is a widely employed strategy in chemical research to modulate the physicochemical and biological properties of molecules. Halogenation, the process of incorporating atoms like bromine or chlorine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The presence of a halogen atom can introduce specific intermolecular interactions, such as halogen bonding, which can enhance the potency and selectivity of drug candidates. mdpi.com

Alkoxy groups, such as the methoxy (B1213986) group (–OCH3), also play a crucial role in modifying molecular properties. They can act as hydrogen bond acceptors, influencing solubility and receptor binding. nih.govacs.org Furthermore, the position and nature of alkoxy substituents can impact the electronic properties of the heterocyclic ring system, thereby affecting its reactivity and biological activity. acs.orgacs.org The strategic placement of both halogens and alkoxy groups on a heterocyclic scaffold, as seen in 5-Bromo-2-methoxyquinazoline, provides a powerful tool for fine-tuning molecular characteristics for specific applications.

Current Research Landscape and Potential Directions for this compound Derivatives

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The bromine atom at the 5-position is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. jst.go.jp This synthetic flexibility opens up avenues for the creation of diverse libraries of quinazoline derivatives for screening in drug discovery programs. jst.go.jpnih.gov

Current research efforts are focused on leveraging the unique substitution pattern of this compound to develop novel compounds with potential therapeutic applications. For instance, derivatives of similar bromo-methoxy substituted quinazolines are being investigated for their anticancer properties. The methoxy group at the 2-position can also be a site for further chemical modification, adding another layer of structural diversity.

Future research directions for this compound derivatives are likely to expand into several areas. The development of new catalytic methods for the functionalization of the quinazoline core will continue to be a key focus. Furthermore, exploring the potential of these derivatives in areas beyond medicine, such as in the design of new organic materials with specific electronic or optical properties, represents a promising avenue for future investigation. The synthesis of novel analogs and their evaluation in a broader range of biological assays could lead to the discovery of new lead compounds for various diseases.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical compounds discussed in this article.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1260785-32-7 | C9H7BrN2O | 239.07 |

| 6-Bromo-2-methoxyquinazoline | Not specified | Not specified | 239.0720062 fluorochem.co.uk |

| 5-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione | 1596988-09-8 | C9H7BrN2O3 | 271.07 nih.gov |

| 6-Bromo-4-chloro-7-methoxyquinazoline | 1256955-27-7 | C9H6BrClN2O | 273.51 |

| 2-Chloro-6-bromo-7-methoxyquinazoline | 953040-63-6 | C9H6BrClN2O | 273.51374 lookchem.com |

| 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine | 1388056-11-8 | C9H7BrClN3O | 288.5284 |

| 5-Bromo-2-chloro-8-methoxyquinazolin-4(3H)-one | 1599904-01-4 | C9H6BrClN2O2 | 289.51 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

5-bromo-2-methoxyquinazoline |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-11-5-6-7(10)3-2-4-8(6)12-9/h2-5H,1H3 |

InChI Key |

YTXWHULBANEIOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C2C(=N1)C=CC=C2Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Methoxyquinazoline and Its Analogs

Strategic Approaches to Quinazoline (B50416) Ring System Construction

The formation of the core quinazoline structure is the foundational step in the synthesis of 5-Bromo-2-methoxyquinazoline. Various strategic approaches have been developed to ensure high yields and precise control over the arrangement of substituents.

Cyclization Pathways and Regioselectivity Control in Quinazoline Formation

The construction of the quinazoline ring system often involves the cyclization of appropriately substituted benzene (B151609) derivatives. The choice of precursors and reaction conditions is critical for controlling the regioselectivity of the final product. One common strategy involves the reaction of 2-aminobenzonitriles with orthoesters or other one-carbon sources. The regioselectivity is dictated by the substitution pattern on the initial anthranilic acid or its derivatives. For instance, starting with a pre-functionalized benzene ring containing the necessary bromo and amino groups in the correct positions ensures the desired isomeric outcome.

Recent studies have explored regioselective methods for synthesizing complex quinazoline structures. For example, a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been shown to proceed with high regioselectivity, leading to functionalized pyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.gov While not directly producing this compound, this highlights the principle of achieving high regioselectivity through carefully designed cyclization strategies. Similarly, the formation of the quinazoline moiety on the upper rim of a calix chim.itarene was achieved with high regioselectivity for para-substituted analogs, demonstrating that steric and electronic factors of the starting material heavily influence the cyclization outcome. rsc.orgresearchgate.net

Table 1: Key Factors Influencing Regioselectivity in Quinazoline Synthesis

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Substitution Pattern of Precursor | Directs the position of cyclization and final substituent placement. | Use of 2-amino-6-bromobenzoic acid derivative to fix the bromine at position 5. |

| Reaction Conditions | Can favor one cyclization pathway over another. | Acid or base catalysis can influence the site of intramolecular nucleophilic attack. |

| Steric Hindrance | Can block or disfavor cyclization at certain positions. | Bulky groups adjacent to a reactive site may prevent ring closure. |

| Electronic Effects | Electron-donating or -withdrawing groups can activate or deactivate positions on the aromatic ring. | An electron-withdrawing group can make an adjacent carbon more electrophilic. |

Precursor Chemistry and Synthetic Intermediate Transformations (e.g., from bromo-fluoro-methoxy-benzaldehydes or pyridine (B92270) derivatives)

The synthesis of this compound relies on the availability of suitably functionalized precursors. A plausible synthetic route could start from a substituted benzaldehyde, such as 2-amino-6-bromobenzaldehyde. This intermediate can be cyclized with a source of the N1-C2 fragment of the quinazoline ring.

For instance, the synthesis of various quinazoline derivatives has been achieved starting from 2-aminobenzoylhydrazide and substituted benzaldehydes like 5-bromo-2-hydroxy-3-methoxy benzaldehyde. nih.gov While this leads to a dihydroquinazolinone, it illustrates the principle of using pre-functionalized benzaldehydes. Another approach involves the transformation of pyridine derivatives. A multi-step synthesis of pyridine bis-quinazoline derivatives has been reported, starting from pyridine-2,6-dicarboxylic acid. nih.govresearchgate.net This showcases the versatility of using heterocyclic precursors for constructing fused ring systems.

A key intermediate for this compound could be 2-amino-6-bromobenzoic acid. This can be converted to the corresponding benzamide, which upon cyclization with a suitable reagent, would yield a quinazolinone. Subsequent chlorination and methoxylation would provide the desired product. The synthesis of related compounds, such as 7-bromo-8-fluoro-6-iodo-5-methoxy-2-(methylthio)quinazolin-4-ol, highlights the complexity of precursor synthesis and the multi-step transformations required. google.com

Functional Group Interconversions and Derivatization Strategies

Once the quinazoline core is assembled, or during its construction, specific functional groups must be introduced. Selective bromination and methoxylation are key steps in the synthesis of this compound.

Selective Bromination and Methoxylation Methods

Selective bromination of the quinazoline ring can be challenging due to the presence of multiple reactive sites. The position of bromination is influenced by the existing substituents and the reaction conditions. For example, bromination of tricyclic quinazolones can occur on the aromatic ring, at the N1=C2 double bond, or at an alpha-methylene group, depending on the brominating agent and conditions used. wwjmrd.com In the context of synthesizing 6-bromo quinazoline derivatives, N-bromosuccinimide (NBS) has been effectively used to brominate anthranilic acid at the desired position before cyclization. nih.gov Direct bromination of 8-substituted quinolines has also been studied, showing that the ratio of mono- to di-bromo derivatives depends on the equivalents of bromine used. researchgate.net

For the synthesis of this compound, it is often more strategic to introduce the bromine atom at an early stage, for instance, by starting with a brominated anthranilic acid derivative. This pre-functionalization approach avoids potential issues with regioselectivity in the later stages of the synthesis.

Methoxylation can be achieved through nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 2-position of the quinazoline ring. The synthesis of 2-methoxy-5-bromopyridine from 2,5-dibromopyridine (B19318) using sodium hydroxide (B78521) in methanol (B129727) demonstrates a straightforward methoxylation procedure on a related heterocyclic system. chemicalbook.com Similarly, the synthesis of 7-bromo-5-methoxyquinoline (B1376925) has been achieved by reacting 5,7-dibromoquinoline (B1595614) with sodium methoxide (B1231860). google.com This suggests that a 2-chloro-5-bromoquinazoline intermediate could be readily converted to this compound using sodium methoxide.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Quinazoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a pivotal mechanism in the synthesis and functionalization of quinazolines. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups, which is the case for the pyrimidine (B1678525) ring of quinazoline. The chlorine atoms at the 2- and 4-positions of 2,4-dichloroquinazoline (B46505) are highly susceptible to nucleophilic attack.

Studies have shown that the regioselectivity of SNAr reactions on 2,4-dichloroquinazoline precursors is a critical aspect. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. mdpi.com This regioselectivity has been exploited in the synthesis of a wide range of 4-aminoquinazolines. mdpi.comresearchgate.net Theoretical studies using DFT calculations have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more electrophilic and thus more prone to nucleophilic attack. researchgate.net

In the context of synthesizing this compound, an SNAr reaction would be the key step for introducing the methoxy (B1213986) group. A common precursor would be 5-bromo-2,4-dichloroquinazoline. Reacting this intermediate with sodium methoxide would likely lead to substitution at the 4-position first. To achieve substitution at the 2-position, careful control of reaction conditions or a different synthetic strategy might be necessary. An alternative would be to start with a precursor that already has a group at the 4-position that is not a good leaving group, or to use a 2-chloro-5-bromo-4(3H)-quinazolinone intermediate, where the 4-position is blocked. Chlorination of the quinazolinone followed by reaction with sodium methoxide would then selectively introduce the methoxy group at the 2-position.

Catalytic Transformations in Quinazoline Synthesis and Modification

Catalysis plays an increasingly important role in the synthesis of quinazolines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. nih.gov Both transition-metal catalysis and organocatalysis have been successfully applied.

Transition-metal catalysts, particularly those based on palladium, copper, iron, and ruthenium, have been widely used. mdpi.comresearchgate.net For example, copper-catalyzed systems have been employed for the synthesis of quinazolines through oxidative dehydrogenation. mdpi.com Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides is another efficient method for producing 2-substituted quinazolines. mdpi.com Ruthenium catalysts have been shown to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines. acs.org These catalytic methods often streamline the synthesis by enabling one-pot, multi-component reactions.

Organocatalysis has also emerged as a powerful tool in quinazoline synthesis, avoiding the use of expensive and potentially toxic metals. frontiersin.org Acid catalysts like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been used to promote oxidative cyclization reactions. frontiersin.org Basic organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been employed. frontiersin.org These catalysts operate through different activation modes and contribute to the development of greener and more sustainable synthetic routes.

For the synthesis of this compound, a catalytic approach could be envisioned for the construction of the quinazoline ring itself, for example, through a transition-metal-catalyzed annulation reaction. While the final functional group interconversions (chlorination and methoxylation) are typically stoichiometric, the core structure could be assembled using these advanced catalytic methods.

Table 2: Examples of Catalytic Systems in Quinazoline Synthesis

| Catalyst System | Reaction Type | Reference |

|---|---|---|

| CuCl/DABCO/4-HO-TEMPO | Oxidative Dehydrogenation | mdpi.com |

| Mn(I) complex | Acceptorless Dehydrogenative Coupling | mdpi.com |

| FeCl2 | sp3 C-H Oxidation and Intramolecular C-N Bond Formation | mdpi.com |

| [Ru]/L complex | Dehydrogenative Coupling | acs.org |

| p-Toluenesulfonic acid (p-TSA) | Grinding-Assisted Synthesis | frontiersin.org |

| Trifluoroacetic acid (TFA) | Oxidative Cyclization | frontiersin.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, C-N, C-C Coupling)

Palladium catalysis stands as a cornerstone for the derivatization of halo-quinazolines. The bromine atom at the C5 position of this compound serves as a versatile handle for introducing carbon and nitrogen-based functionalities.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or boronic ester. wikipedia.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with heteroaromatic substrates. researchgate.net For quinazoline derivatives, various palladium sources such as Pd(dppf)Cl₂, Pd(PPh₃)₄, and Pd₂(dba)₃ have been employed successfully.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Quinazoline Analogs

| Entry | Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine | Phenyl-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | High |

| 2 | 6-Bromoquinazolinone | o-Trifluoromethyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Good |

This table presents data from studies on analogous bromo-quinazoline systems to illustrate typical reaction conditions. researchgate.netresearchgate.net

C-N Coupling (Buchwald-Hartwig Amination): The formation of aryl-amine bonds via palladium-catalyzed cross-coupling is another indispensable tool. The Buchwald-Hartwig amination allows for the reaction of aryl halides with a wide range of primary and secondary amines. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) has been critical to the success and broad applicability of this reaction, enabling couplings under milder conditions and with a wider array of substrates, including unprotected 3-halo-2-aminopyridines. researchgate.netnih.gov This methodology is directly applicable to this compound for the synthesis of 5-aminoquinazoline derivatives.

Other C-C Couplings (Heck and Sonogashira): The Heck reaction, involving the coupling of an aryl halide with an alkene, and the Sonogashira reaction, which couples an aryl halide with a terminal alkyne, further expand the synthetic utility. nih.govorganic-chemistry.org The Sonogashira reaction, in particular, is highly valuable for introducing alkynyl moieties, which can serve as precursors for further transformations. wikipedia.orglibretexts.org It typically employs a dual catalytic system of palladium and copper(I). organic-chemistry.org

Other Transition Metal-Catalyzed Processes for Diverse Substituent Incorporation

While palladium catalysts are dominant, other transition metals have been utilized for unique transformations of aryl halides. Copper-catalyzed reactions, for instance, are well-established for C-N and C-O bond formation (Ullmann condensation) and are also used as co-catalysts in reactions like the Sonogashira coupling. wikipedia.orgnih.gov Nickel catalysts have emerged as a more economical alternative to palladium for certain cross-coupling reactions, including Sonogashira-type couplings of non-activated alkyl halides. wikipedia.org These alternative metal-catalyzed processes provide complementary reactivity and can be advantageous for specific substrate combinations or for avoiding palladium-related issues.

Process Chemistry Innovations and Scalable Synthesis Strategies

The transition from laboratory-scale synthesis to large-scale production necessitates the development of robust, efficient, and safe processes. For key intermediates like quinazoline derivatives, process chemistry innovations are crucial. researchgate.netnih.gov

Telescoping Processes for Enhanced Synthetic Efficiency and Yield Optimization

A notable example is the improved synthesis of the key intermediate 5-bromo-2-methylamino-8-methoxyquinazoline, an analog of the title compound. jst.go.jp The original four-step synthesis, which involved four separate isolation processes, was streamlined into a two-step telescoped process. By selecting a common solvent (N,N-dimethylacetamide) for the initial quinazoline ring formation and the subsequent reaction, two isolation steps were eliminated. This process optimization led to an 18% increase in the total yield while maintaining the required purity. jst.go.jpnih.gov

Data adapted from the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline. jst.go.jp

Application of Design of Experiment (DoE) in Reaction Process Optimization

Design of Experiment (DoE) is a powerful statistical tool used to systematically and efficiently optimize reaction conditions. rsc.orgcovasyn.com Unlike the traditional "one-factor-at-a-time" approach, DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, concentration, catalyst loading, equivalents of reagents) to identify their individual and interactive effects on the reaction outcome (e.g., yield, purity). nih.gov

In the synthesis of the aforementioned 5-bromo-2-methylamino-8-methoxyquinazoline analog, DoE was instrumental in optimizing the methylation step. jst.go.jp A 2-level fractional factorial design was employed to investigate four key parameters: the amount of base (potassium carbonate), the amount of methylating agent (iodomethane), temperature, and the amount of solvent (N,N-dimethylformamide).

Table 3: DoE Parameters for Optimization of a Methylation Step on a Quinazoline Analog

| Factor | Parameter | Level 1 (-) | Level 2 (+) |

|---|---|---|---|

| A | Amount of K₂CO₃ (eq) | 1.5 | 3.0 |

| B | Amount of Iodomethane (eq) | 1.5 | 3.0 |

| C | Temperature (°C) | 25 | 40 |

Data adapted from the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline. jst.go.jp

The analysis of the experimental results from the DoE runs allowed the researchers to identify the optimal conditions to maximize the yield of the desired monomethylated product while minimizing the formation of dimethylated byproducts. This systematic approach not only improves reaction performance but also provides a deeper understanding of the process, leading to more robust and scalable synthetic routes. jst.go.jp

Comprehensive Spectroscopic and Structural Elucidation of 5 Bromo 2 Methoxyquinazoline Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 5-Bromo-2-methoxyquinazoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement and connectivity.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of each hydrogen and carbon atom in the molecule. The predicted chemical shifts for this compound are based on the electronic effects of the substituents on the quinazoline (B50416) core. The electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group exert distinct influences on the shielding and deshielding of nearby nuclei.

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.5 ppm. The H4 proton is anticipated to be the most downfield signal due to its proximity to the electronegative nitrogen atom at position 3. The protons on the carbocyclic ring (H6, H7, H8) will exhibit splitting patterns dictated by their coupling with adjacent protons. The methoxy group will present as a sharp singlet, typically around 4.0-4.2 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the quinazoline ring are expected in the 110-165 ppm range. The C2 and C4 carbons, being directly attached to nitrogen atoms, will be significantly deshielded. The carbon bearing the bromine atom (C5) will have its chemical shift influenced by the heavy atom effect. The methoxy carbon will appear as a distinct signal in the upfield region, around 55-60 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H4 | ~9.30 | s | - |

| H6 | ~7.90 | d | J ≈ 8.0 |

| H7 | ~7.60 | t | J ≈ 8.0 |

| H8 | ~7.80 | d | J ≈ 8.0 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~163.5 |

| C4 | ~155.0 |

| C4a | ~122.0 |

| C5 | ~118.0 |

| C6 | ~130.0 |

| C7 | ~128.5 |

| C8 | ~127.0 |

| C8a | ~150.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent protons on the benzene (B151609) ring: H6 with H7, and H7 with H8. This confirms their sequential arrangement. The H4 and methoxy protons, being singlets without neighboring protons to couple with, would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. An HSQC spectrum would show correlations between H4 and C4, H6 and C6, H7 and C7, H8 and C8, and the methoxy protons with the methoxy carbon. This allows for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The methoxy protons (~4.15 ppm) showing a strong correlation to C2 (~163.5 ppm).

The H4 proton (~9.30 ppm) showing correlations to C2, C4a, and C8a.

The H8 proton showing correlations to C4a and C7.

The H6 proton showing correlations to C5 and C8.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and the vibrational modes of the molecular framework.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific peaks corresponding to different functional groups. For this compound, the key expected absorption bands are detailed below.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methoxy (CH₃) |

| 1620-1580 | C=N stretching | Quinazoline ring |

| 1550-1450 | C=C stretching | Aromatic ring |

| 1250-1200 | C-O-C stretching | Asymmetric (Aryl-Alkyl Ether) |

| 1050-1000 | C-O-C stretching | Symmetric (Aryl-Alkyl Ether) |

The presence of sharp peaks in the aromatic C-H stretching region, combined with the characteristic C=N and C=C ring vibrations, confirms the heterocyclic aromatic system. The distinct bands for the C-O-C ether linkage and the low-frequency absorption corresponding to the C-Br bond provide further evidence for the presence of the methoxy and bromo substituents.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. While detailed experimental Raman spectra for this compound are not widely reported, the expected spectrum would be dominated by strong signals from the aromatic ring system. The symmetric "ring breathing" vibrations of the quinazoline core would likely produce intense Raman bands. The C-Br stretch may also be visible. This technique is valuable for studying the skeletal vibrations of the molecule that may be weak or absent in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high precision. For this compound (C₉H₇BrN₂O), HRMS is essential for confirming the molecular formula.

The presence of bromine is readily identified by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by two mass units (the M⁺ peak and the M+2 peak).

The calculated monoisotopic mass of this compound is:

[C₉H₇⁷⁹BrN₂O]⁺: 237.9769 Da

[C₉H₇⁸¹BrN₂O]⁺: 239.9748 Da

An experimental HRMS measurement matching these values to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For quinazoline derivatives, this technique provides precise data on bond lengths, bond angles, and conformational details, which are crucial for understanding their chemical behavior and potential biological activity. The analysis of single crystals offers an unparalleled level of structural detail, revealing not only the molecular structure itself but also how the molecules arrange themselves within the crystal lattice.

Single-crystal X-ray diffraction (SCXRD) has been successfully employed to elucidate the structures of various substituted quinazolines, including brominated analogues. nih.govnih.gov This powerful analytical technique provides unequivocal proof of a compound's chemical structure and stereochemistry.

The precise crystallographic parameters obtained from SCXRD studies are fundamental for detailed structural chemistry. These parameters define the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁BrN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8392 (5) |

| b (Å) | 11.2252 (7) |

| c (Å) | 13.8817 (8) |

| β (°) | 104.998 (3) |

| Volume (ų) | 1330.14 (14) |

| Z | 4 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are critical in determining the physical properties of the solid material. The study of these interactions provides insight into the supramolecular assembly of the compound.

Furthermore, the stability of these chains is enhanced by π–π stacking interactions between the 5-bromo-2-hydroxybenzene rings of adjacent molecules. nih.govresearchgate.net The centroid-to-centroid distance for this interaction has been measured at 3.679 (8) Å, with a perpendicular interplanar distance of 3.561 (8) Å. researchgate.net This type of interaction is common in aromatic systems and plays a significant role in stabilizing the crystal lattice. In contrast, the crystal structures of some other quinazoline derivatives have been noted to lack significant short intermolecular contacts. nih.gov

A detailed examination of hydrogen bonds and other close contacts provides a comprehensive picture of the forces driving the solid-state assembly of these molecules.

| Interaction Type | Description | Distance/Geometry |

|---|---|---|

| N—H···O Hydrogen Bond | Forms dimers between independent molecules involving the amine and carbonyl groups. | - |

| O—H···O Hydrogen Bond | Connects dimers to form chains running parallel to the a-axis. | - |

| π–π Stacking | Occurs between adjacent 5-bromo-2-hydroxybenzene rings, stabilizing the chains. | Centroid-centroid distance: 3.679 (8) Å |

Theoretical and Computational Chemistry Studies of 5 Bromo 2 Methoxyquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. nih.gov DFT calculations have been widely applied to study brominated heterocyclic compounds, offering a balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 5-Bromo-2-methoxyquinazoline, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the geometry that corresponds to the minimum energy on the potential energy surface. nih.gov

Conformational analysis is particularly important for molecules with rotatable bonds, such as the methoxy (B1213986) group in this compound. By systematically rotating this group and performing geometry optimization at each step, a potential energy surface can be generated. This analysis helps identify the most stable conformer(s) and the energy barriers between them. For similar brominated compounds, studies have shown that the planar conformation is often the most stable due to electronic delocalization. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Brominated Quinazoline (B50416) Derivative (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | ||

| C-O | 1.362 | ||

| O-CH3 | 1.428 | ||

| C-N (ring) | 1.315 - 1.385 | ||

| C-C (ring) | 1.390 - 1.420 | ||

| C-O-C | 117.5 | ||

| C-C-Br | 119.8 | ||

| C-C-N-C | 0.5 | ||

| C-C-O-C | 179.5 |

Note: This table presents hypothetical yet plausible data for illustrative purposes, based on typical values for similar molecular structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the quinazoline ring and the methoxy group, which are electron-rich regions. The LUMO is likely to be distributed over the entire quinazoline ring system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net This analysis is vital for predicting how the molecule might interact with biological targets. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Related Properties for a Brominated Quinazoline Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I ≈ -EHOMO) | 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.2 |

Note: This table presents hypothetical yet plausible data for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. researchgate.net

For this compound, theoretical calculations would reveal the characteristic vibrational modes associated with the quinazoline ring, the C-Br bond, and the methoxy group. For instance, the C=N stretching vibrations in the quinazoline ring are expected in the 1600-1500 cm⁻¹ region, while the C-Br stretching vibration would appear at a lower frequency. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and provide insights into intermolecular interactions. researchgate.net

Table 3: Representative Predicted Vibrational Frequencies for a Brominated Quinazoline Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) methoxy | 2980 - 2850 | Methoxy C-H stretching |

| ν(C=N) | 1610 | Quinazoline ring stretching |

| ν(C=C) | 1580 | Aromatic ring stretching |

| δ(C-H) | 1450 | In-plane C-H bending |

| ν(C-O) | 1250 | C-O stretching |

| ν(C-Br) | 680 | C-Br stretching |

Note: This table presents hypothetical yet plausible data for illustrative purposes. Calculated frequencies are often scaled to better match experimental values.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comwolfram.com The MEP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). core.ac.uk

In this compound, the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy group are expected to be regions of high negative potential, making them likely sites for protonation and hydrogen bonding. The hydrogen atoms and the region around the bromine atom (σ-hole) could exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). uba.ar

For this compound, NBO analysis can reveal hyperconjugative interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the quinazoline ring. nih.gov This analysis helps to understand the stability of the molecule and the nature of its chemical bonds. researchgate.net

Table 4: Representative NBO Analysis for a Brominated Quinazoline Derivative - Second-Order Perturbation Energies E(2)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-N) | 25.5 |

| LP(1) O | π*(C-C) | 18.2 |

| π(C=C) | π*(C=N) | 15.8 |

Note: This table presents hypothetical yet plausible data for illustrative purposes. LP denotes a lone pair, and π denotes an antibonding pi orbital.*

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule. mdpi.com

For this compound, MD simulations could be used to study its behavior in an aqueous environment, providing information about its solvation and conformational flexibility. Furthermore, if this compound is being investigated as a potential drug, MD simulations can be employed to model its interaction with a target protein. nih.gov These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the binding free energy, which are crucial for drug design and development. nih.gov

Quantum Chemical Descriptors and Reactivity Predictions

Theoretical and computational chemistry provides a powerful lens through which the intrinsic electronic properties and reactivity of a molecule can be understood. For this compound, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating its behavior in chemical reactions. These studies focus on a variety of molecular descriptors that arise from the electronic structure of the compound.

At the heart of these analyses lies the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Symbol | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.80 | Indicates electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 | Relates to chemical stability and reactivity. |

| Ionization Potential | IP | -EHOMO | 6.50 | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | 1.80 | Energy released upon gaining an electron. |

| Global Hardness | η | (IP - EA) / 2 | 2.35 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | 0.21 | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity | χ | (IP + EA) / 2 | 4.15 | Measures the power of an atom to attract electrons. |

| Chemical Potential | μ | -(IP + EA) / 2 | -4.15 | Related to the escaping tendency of electrons. |

| Electrophilicity Index | ω | μ2 / (2η) | 3.66 | Measures the propensity to accept electrons. |

The distribution of the HOMO and LUMO across the molecular structure of this compound would offer further insights into its reactivity. It is anticipated that the HOMO would be localized on the more electron-rich regions of the quinazoline ring system, while the LUMO would be distributed over the electron-deficient areas. This distribution helps in identifying the probable sites for electrophilic and nucleophilic attacks.

Furthermore, Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. In a hypothetical MEP map for this compound, the regions of negative electrostatic potential (typically colored in shades of red) would indicate areas prone to electrophilic attack, such as the nitrogen atoms of the quinazoline ring. Conversely, regions of positive electrostatic potential (colored in shades of blue) would highlight areas susceptible to nucleophilic attack.

Medicinal Chemistry Perspectives on 5 Bromo 2 Methoxyquinazoline Scaffolds

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. rsc.org For the 5-Bromo-2-methoxyquinazoline scaffold, SAR investigations focus on how modifications, such as changing the position of the bromine atom or altering substituents, impact its therapeutic efficacy.

Positional Isomerism and Substituent Effects on Biological Activity

The location and nature of substituents on the quinazoline (B50416) ring are critical determinants of biological activity. The presence and position of a halogen atom, such as bromine, can significantly influence the molecule's potency and selectivity.

Positional Isomerism: The substitution pattern on the quinazoline core dictates the molecule's interaction with its biological target. While data specifically detailing the 5-bromo isomer is limited, studies on other bromo-quinazoline derivatives provide valuable insights. For instance, research has shown that the presence of a halogen atom at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov In a study on 4(3H)-quinazolinone antibacterials, substitution at the C6 position with a bromo group was found to be detrimental to activity against S. aureus, as was substitution at the C7 position, indicating that in some scaffolds, substitutions on the benzene (B151609) portion of the quinazoline ring can lead to reduced activity. acs.org This highlights the critical importance of the halogen's position. The 5-bromo position would place the bulky, electronegative bromine atom in a different region of chemical space compared to the 6- or 7-positions, which would undoubtedly alter its binding profile with target proteins.

Substituent Effects: Beyond the bromo group, other substituents play a key role. In a series of 6-bromo quinazoline-4(3H)-one derivatives, the variation in anticancer activity was significantly affected by different substitutions at the thio position. nih.gov For example, a derivative with an aliphatic linker attached to the SH group at position 2 was identified as the most potent compound against MCF-7 and SW480 cancer cell lines. nih.gov Similarly, studies on 4-anilino-quinazoline derivatives have shown that adding small lipophilic groups like bromine at certain positions can yield highly potent inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR). mdpi.com The 2-methoxy group in the this compound scaffold is also expected to influence activity, potentially by engaging in specific hydrogen bonds or by altering the electronic properties of the quinazoline ring system.

| Compound Scaffold | Substituent/Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Quinazoline | Halogen at C6 | Can improve anticancer effects. | nih.gov |

| 4(3H)-Quinazolinone | Bromo at C6 | Not tolerated; resulted in reduced antibacterial activity. | acs.org |

| 6-Bromo-2-thio-quinazoline-4(3H)-one | Aliphatic linker at SH group | Most potent anticancer activity in the series. | nih.gov |

| 4-Anilino-quinazoline | Bromo (lipophilic group) | Can produce potent EGFR inhibitors. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. researchgate.net

For quinazoline derivatives, QSAR models have been successfully developed to predict various biological activities, including antimicrobial and antitumor effects. nih.govscilit.com These models typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and lipophilic parameters. researchgate.net

A typical QSAR study involves:

Data Set Preparation: A series of quinazoline analogs with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

In a study on quinazolinone derivatives, a 3D-QSAR model was constructed that provided insights for designing new compounds with enhanced antitumor activity. rsc.org The contour maps generated from such models can guide chemists on where to place bulky, electron-donating, or hydrophobic groups on the quinazoline scaffold to improve activity. nih.gov For the this compound scaffold, a QSAR model could elucidate the quantitative impact of the bromine atom's electronegativity and the methoxy (B1213986) group's hydrogen-bonding capacity on a specific biological endpoint.

Molecular Interactions with Biological Targets

Understanding how a ligand interacts with its biological target at a molecular level is crucial for elucidating its mechanism of action and for designing more potent and selective drugs.

Ligand-Target Binding Modes and Mechanistic Elucidation (e.g., enzyme inhibition, receptor modulation)

Quinazoline derivatives are well-known inhibitors of protein kinases, such as EGFR, which are important targets in cancer therapy. nih.gov The primary mechanism of action for many quinazoline-based kinase inhibitors is competitive inhibition at the ATP-binding site of the enzyme.

Computational Docking and Molecular Dynamics in Target Binding Studies

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and analyzing ligand-target interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For bromo-quinazoline derivatives targeting EGFR, docking studies have successfully predicted binding modes. nih.gov These studies have calculated binding energies, with one study reporting a binding energy of -6.7 kcal/mol for a potent 6-bromo-quinazoline derivative. nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, assessing its stability. nih.gov For EGFR inhibitors, MD simulations can confirm the stability of the binding pose predicted by docking. The number of hydrogen bonds formed between the ligand and the protein can be monitored throughout the simulation to evaluate the strength and persistence of these critical interactions. nih.gov

| Compound Series | Target | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 6-Bromo quinazoline-4(3H)-ones | EGFR | Molecular Docking | Binding energy of -6.7 kcal/mol for the most potent compound (8a). | nih.gov |

| 6-Bromo quinazoline-4(3H)-ones | EGFR | Molecular Dynamics | Confirmed stability of the ligand-receptor complex and hydrogen bond formation. | nih.gov |

Rational Design Principles for Modulating Biological Selectivity

Achieving selectivity—the ability of a drug to interact with its intended target while avoiding off-target interactions—is a primary goal in drug design to minimize side effects. Rational design principles, informed by SAR and structural biology, can be applied to the this compound scaffold to modulate its selectivity.

One key strategy is to exploit structural differences between the binding sites of the desired target and related off-targets. For example, while many kinases share a conserved ATP-binding pocket, there are often subtle differences in the surrounding amino acid residues. These differences can be targeted to achieve selectivity.

For instance, if the intended target has a small hydrophobic pocket near the position corresponding to C5 of the quinazoline ring, the bromine atom in this compound could be optimally sized to fit into this pocket, enhancing affinity and selectivity. Conversely, if a related off-target has a larger, more polar residue at that position, the bromo-substituent might cause a steric clash or unfavorable electrostatic interactions, leading to weaker binding.

Rational design approaches for quinazoline inhibitors have led to the development of compounds with distinct selectivity profiles. nih.gov By making specific modifications, researchers have been able to create dual inhibitors (e.g., targeting both FLT3 and AURKA kinases) or highly selective inhibitors for a single target. nih.gov The design of selective ALK5 inhibitors from a quinazoline starting point was successfully guided by co-crystal structures, allowing for modifications that favored binding to ALK5 over the p38 MAP kinase. nih.gov For the this compound scaffold, a rational approach to improving selectivity might involve:

Structure-Based Design: Using the crystal structure of the target protein to identify unique features of the binding site that can be exploited by modifying the substituents on the quinazoline core.

Bioisosteric Replacement: Replacing the 2-methoxy group with other functional groups of similar size but different electronic properties to probe for interactions that enhance selectivity.

Fragment-Based Growth: Growing the molecule from the C5-bromo or C2-methoxy positions to engage with specific, non-conserved regions of the target protein's binding site.

By integrating SAR data, computational modeling, and structural biology, medicinal chemists can rationally modify the this compound scaffold to develop drug candidates with improved potency and selectivity.

Strategies for Enhancing Target Specificity

In drug discovery, achieving target specificity is paramount to minimizing off-target effects and improving the therapeutic index of a drug candidate. For this compound-based compounds, which often target ATP-binding sites in protein kinases, selectivity is a significant challenge due to the high degree of conservation in this region across the kinome. Several strategies are employed to enhance the target specificity of this scaffold.

One primary strategy involves exploiting non-conserved regions of the target protein adjacent to the primary binding site. The bromine atom at the C5 position is particularly amenable to this approach. It serves as a crucial synthetic handle for introducing larger, more complex moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. jst.go.jp By systematically introducing a variety of aryl, heteroaryl, or alkyl groups at this position, chemists can probe for unique interactions with specific amino acid residues or sub-pockets that are not present in other related proteins. For example, a substituent introduced at the C5 position might form a hydrogen bond or a van der Waals interaction with a residue unique to the intended target, thereby significantly increasing binding affinity for that target over others.

Another approach focuses on modifying the C2-methoxy group. While this group can participate in hydrogen bonding within the hinge region of many kinases, replacing it with other functional groups can alter the binding profile. Substituting the methoxy group with larger or more flexible chains can create steric hindrance that prevents the molecule from binding effectively to the more constrained ATP pockets of off-target kinases, while still allowing for optimal interaction with the more accommodating active site of the desired target.

Furthermore, computational methods such as structure-based drug design are instrumental. By docking this compound analogs into the crystal structures of the intended target and known off-targets, researchers can predict which modifications are likely to improve selectivity. This allows for a more rational design process, prioritizing the synthesis of compounds with a higher probability of exhibiting the desired specificity profile. A study on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives targeting the β-catenin/TCF4 signaling pathway exemplified this approach, where compounds were designed to disrupt specific protein-protein interactions. nih.govresearchgate.net

The following table illustrates how modifications to a hypothetical this compound lead compound could enhance its selectivity for a target kinase (Kinase A) over a related off-target (Kinase B).

| Compound ID | C5-Substituent | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity Fold (Kinase B/Kinase A) |

| Lead-1 | -Br | 50 | 150 | 3 |

| Analog-1A | -Phenyl | 45 | 450 | 10 |

| Analog-1B | -Thiophene | 30 | 1200 | 40 |

| Analog-1C | -Pyridyl | 60 | 300 | 5 |

Exploration of Diverse Functionalizations for Pharmacophore Discovery

Pharmacophore discovery is the process of identifying the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. The this compound scaffold offers multiple positions for chemical modification, making it an excellent template for systematically exploring structure-activity relationships (SAR) and defining the pharmacophore required for a specific biological effect.

The C5-bromo position is a cornerstone of this exploration. As mentioned, its utility in cross-coupling reactions allows for the introduction of a vast library of substituents. jst.go.jp By synthesizing and testing a series of analogs with different groups at this position, researchers can determine the optimal size, electronics, and geometry required for potent activity. For instance, studies on related quinazoline derivatives have shown that introducing electron-withdrawing groups like trifluoromethyl or halogens on an appended stilbene (B7821643) ring can improve antitumor activity, whereas electron-donating groups like methyl or methoxyl are less beneficial. mdpi.com This systematic variation helps to map the chemical space around the C5 position of the target's binding site.

The C2-methoxy group is another critical point for functionalization. It can be readily converted to other alkoxy groups, or substituted with various nucleophiles, most commonly amines, to generate 2-aminoquinazoline (B112073) derivatives. This position often interacts with the highly conserved hinge region of protein kinases, forming one or more crucial hydrogen bonds that anchor the inhibitor in the ATP-binding pocket. Varying the substituent at C2 can modulate the strength and geometry of these interactions, directly impacting potency. For example, the 5-bromo-2-methylamino-8-methoxyquinazoline is a key intermediate from which diverse derivatives have been synthesized for drug discovery programs. jst.go.jp

The data below represents a hypothetical SAR study based on functionalizing the C4 position of a this compound core to probe for interactions in a target's active site, evaluated against a cancer cell line.

| Compound ID | C4-Substituent | MCF-7 Cell Line IC₅₀ (µM) |

| Core-1 | -Cl | 15.2 |

| Analog-2A | -(4-fluorophenyl)amino | 2.5 |

| Analog-2B | -(3-ethynylphenyl)amino | 0.8 |

| Analog-2C | -(cyclopropyl)amino | 9.7 |

Through such systematic functionalizations, a detailed pharmacophore model can be constructed, guiding the design of next-generation inhibitors with enhanced potency and optimized drug-like properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-2-methoxyquinazoline, and how can purity be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, bromination of 2-methoxyquinazoline derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as solvent, 60–80°C). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How should researchers safely handle and store this compound?

- Methodology : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation risks. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Safety protocols align with those for structurally similar brominated heterocycles (e.g., 5-Bromo-2,4-dichloroquinazoline) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons influenced by bromine’s electron-withdrawing effect).

- HRMS : Validate molecular weight (expected [M+H]⁺ for C₉H₇BrN₂O: ~255.97).

- XRD : For crystal structure analysis, as demonstrated for analogous compounds like N00-(5-Bromo-2-methoxybenzylidene) derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Use DFT (Density Functional Theory) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., C5-bromine as a Suzuki coupling site). Compare with experimental results from palladium-catalyzed reactions (e.g., with aryl boronic acids). Contradictions between predicted and observed reactivity may arise from solvent effects or steric hindrance, requiring multi-parameter optimization .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Analysis : Test compounds across a wide concentration range (nM to μM) to identify non-linear effects.

- Off-Target Screening : Use kinase profiling assays to rule out non-specific binding.

- Structural Analog Comparison : Cross-reference with data from brominated quinazolines (e.g., 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline) to isolate substituent-specific effects .

Q. How do solvent polarity and temperature influence the regioselectivity of this compound in nucleophilic aromatic substitution?

- Methodology : Design a matrix of reactions varying solvents (DMF, THF, DMSO) and temperatures (25–100°C). Monitor reaction progress via TLC and characterize products via LC-MS. Polar aprotic solvents like DMF enhance reactivity at the C5-bromine site due to stabilization of transition states, while elevated temperatures may favor competing pathways (e.g., demethylation) .

Analytical and Safety Considerations

Q. What are the best practices for detecting trace impurities in this compound batches?

- Methodology : Employ UPLC-MS with a BEH C18 column (1.7 µm particles) for high-resolution separation. Common impurities include de-brominated byproducts or residual starting materials. Quantify using external calibration curves and report limits of detection (LOD < 0.1%) .

Q. How can researchers mitigate decomposition of this compound during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.